

An In-depth Technical Guide to 1-(2-Chloro-6-hydroxyphenyl)ethanone

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Compound of Interest

Compound Name: 1-(2-Chloro-6-hydroxyphenyl)ethanone

Cat. No.: B1349113

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Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(2-Chloro-6-hydroxyphenyl)ethanone** (CAS No. 55736-04-4). It is a key intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor for novel spiropiperidine-based stearyl-CoA desaturase-1 (SCD1) inhibitors. This document details its physicochemical characteristics, spectral data, synthesis protocols, and its application in medicinal chemistry. All quantitative data is presented in structured tables, and key experimental workflows are visualized to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

1-(2-Chloro-6-hydroxyphenyl)ethanone is an aromatic ketone characterized by a phenyl ring substituted with a chlorine atom, a hydroxyl group, and an acetyl group. Its structure lends itself to a variety of chemical transformations, making it a valuable building block in organic synthesis.

Table 1: Physicochemical Properties of **1-(2-Chloro-6-hydroxyphenyl)ethanone**

Property	Value	Reference
CAS Number	55736-04-4	[1][2]
Molecular Formula	C ₈ H ₇ ClO ₂	[2]
Molecular Weight	170.59 g/mol	[2]
Appearance	Off-white to yellow solid	[2]
Boiling Point	225.4 °C at 760 mmHg	[2]
Melting Point	Not explicitly found in search results	
Solubility	No quantitative data available	

Spectral Data

The following tables summarize the key spectral data for the characterization of **1-(2-Chloro-6-hydroxyphenyl)ethanone**. While specific spectral data with explicit peak assignments for this exact compound were not found in the provided search results, the expected regions and types of signals based on its structure and data from analogous compounds are described.

Table 2: Predicted ¹H NMR Spectral Data

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
CH ₃ (acetyl)	~2.5	Singlet	N/A
Aromatic CH	6.8 - 7.5	Multiplet	
OH	~5.0 - 12.0 (broad)	Singlet	N/A

Table 3: Predicted ¹³C NMR Spectral Data

Carbon	Chemical Shift (δ , ppm)
C=O	~200
Aromatic C-Cl	~130
Aromatic C-OH	~155
Aromatic CH	115 - 140
CH ₃	~25-30

Table 4: Predicted IR Spectral Data

Functional Group	Wavenumber (cm ⁻¹)	Intensity
O-H Stretch (phenolic)	3200 - 3600	Broad, Strong
C-H Stretch (aromatic)	3000 - 3100	Medium
C-H Stretch (aliphatic)	2850 - 3000	Medium
C=O Stretch (ketone)	1650 - 1700	Strong
C=C Stretch (aromatic)	1450 - 1600	Medium
C-O Stretch (phenol)	1200 - 1300	Strong
C-Cl Stretch	600 - 800	Medium

Table 5: Predicted Mass Spectrometry Data

Fragment	m/z	Comments
[M] ⁺	170/172	Molecular ion peak with isotopic pattern for one chlorine atom.
[M - CH ₃] ⁺	155/157	Loss of the methyl group from the acetyl moiety.
[M - COCH ₃] ⁺	127/129	Loss of the acetyl group.

Experimental Protocols

Synthesis of 1-(2-Chloro-6-hydroxyphenyl)ethanone

Two primary methods for the synthesis of **1-(2-Chloro-6-hydroxyphenyl)ethanone** have been reported.

Method A: From 2-Amino-6-chloro-acetophenone

This method involves the diazotization of the amino group followed by hydrolysis to the hydroxyl group.^[1]

Method B: From 2-Chloro-6-hydroxybenzonitrile

This protocol details the synthesis via a Grignard reaction.^[1]

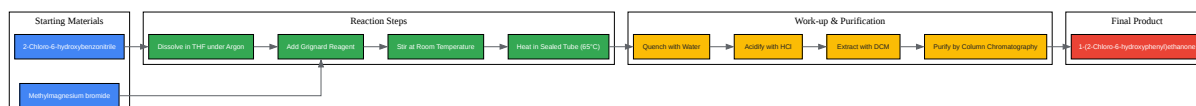
Reagents and Materials:

- 2-Chloro-6-hydroxybenzonitrile
- Methylmagnesium bromide solution (e.g., 1.4 M in toluene/THF)
- Tetrahydrofuran (THF), anhydrous
- Toluene
- Hydrochloric acid (aqueous solution)
- Dichloromethane (DCM)
- Hexane
- Water
- Argon (or other inert gas)
- Standard laboratory glassware for inert atmosphere reactions
- Sealed tube for heating

- Rotary evaporator
- Column chromatography setup (silica gel)

Procedure:

- Under an argon atmosphere, dissolve 2-chloro-6-hydroxybenzonitrile (e.g., 614 mg, 4 mmol) in anhydrous tetrahydrofuran (10 mL).
- Slowly add a solution of methylmagnesium bromide in toluene/THF (e.g., 1.4 M, 6.4 mL, 9 mmol) to the reaction mixture. Gas evolution will be observed.
- Stir the mixture at room temperature until the gas evolution ceases.
- Transfer the reaction mixture to a sealed tube and heat at 65 °C overnight with stirring.
- After cooling to room temperature, quench the reaction by the careful addition of water.
- Acidify the mixture with an aqueous solution of hydrochloric acid.
- Extract the organic layer with dichloromethane.
- Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel, eluting with a mixture of dichloromethane and hexane (e.g., 1:1) to yield **1-(2-Chloro-6-hydroxyphenyl)ethanone**.

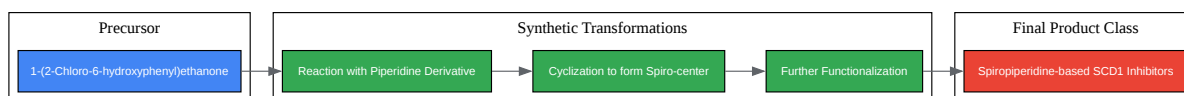


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Caption: Synthesis workflow for **1-(2-Chloro-6-hydroxyphenyl)ethanone**.

Application in the Synthesis of Spiropiperidine-based SCD1 Inhibitors

1-(2-Chloro-6-hydroxyphenyl)ethanone is a crucial precursor in the multi-step synthesis of spiropiperidine-based stearyl-CoA desaturase-1 (SCD1) inhibitors. The general synthetic strategy involves the reaction of the phenolic hydroxyl group and the acetyl group to form a spirocyclic core.



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Caption: General workflow for the synthesis of SCD1 inhibitors.

Chemical Reactivity

The chemical reactivity of **1-(2-Chloro-6-hydroxyphenyl)ethanone** is dictated by its three key functional groups:

- **Phenolic Hydroxyl Group:** This group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile. This reactivity is central to its use in forming ether linkages, as seen in the synthesis of spiropiperidine derivatives.
- **Acetyl Group:** The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The alpha-protons on the methyl group are acidic and can be removed by a base to form an enolate, which can then participate in various condensation and alkylation reactions.
- **Aromatic Ring and Chloro Substituent:** The aromatic ring can undergo electrophilic aromatic substitution, with the directing effects of the hydroxyl, acetyl, and chloro groups influencing the position of substitution. The chloro group is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups.

Conclusion

1-(2-Chloro-6-hydroxyphenyl)ethanone is a versatile chemical intermediate with significant applications in the synthesis of pharmaceutically active molecules, particularly in the development of SCD1 inhibitors. This guide has summarized its key chemical and physical properties, provided an overview of its spectral characteristics, and detailed experimental protocols for its synthesis and application. The provided information aims to support researchers and drug development professionals in the effective utilization of this compound in their synthetic endeavors.

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References

- 1. 1-(2-Chloro-6-hydroxyphenyl)ethanone | 55736-04-4 [chemicalbook.com]
- 2. 1-(2-(chloromethyl)-6-hydroxyphenyl)ethanone CAS#: 2733769-87-2 [m.chemicalbook.com]
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